CDK12-IN-E9
Beschreibung
Eigenschaften
CAS-Nummer |
2020052-55-3 |
|---|---|
Molekularformel |
C24H30N6O2 |
Molekulargewicht |
434.54 |
IUPAC-Name |
(S)-N-(3-((3-Ethyl-5-(2-(2-hydroxyethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acrylamide |
InChI |
InChI=1S/C24H30N6O2/c1-3-17-16-25-30-22(26-18-8-7-9-19(14-18)27-23(32)4-2)15-21(28-24(17)30)29-12-6-5-10-20(29)11-13-31/h4,7-9,14-16,20,26,31H,2-3,5-6,10-13H2,1H3,(H,27,32)/t20-/m0/s1 |
InChI-Schlüssel |
CDCHESFKYUNJPV-FQEVSTJZSA-N |
SMILES |
C=CC(NC1=CC=CC(NC2=CC(N3[C@H](CCO)CCCC3)=NC4=C(CC)C=NN24)=C1)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CDK12-IN-E9; CDK12INE9; CDK12 IN E9; |
Herkunft des Produkts |
United States |
Molecular and Cellular Mechanism of Action of Cdk12 in E9
Specificity and Selectivity Profile of CDK12-IN-E9 as a Covalent Inhibitor
This compound is characterized as a highly selective covalent inhibitor of CDK12. medchemexpress.comglpbio.com It also demonstrates non-covalent inhibitory activity against CDK9. medchemexpress.comglpbio.com This dual activity is a key feature of its profile. The compound was specifically developed to overcome resistance mechanisms observed with other transcriptional CDK inhibitors, such as the THZ series. nih.govnih.gov A significant advantage of this compound is its ability to avoid being a substrate for ABC transporters like ABCB1 and ABCG2, which are common mediators of drug efflux and resistance. medchemexpress.comnih.gov
The inhibitor shows potent anti-proliferative activity in various cancer cell lines with IC₅₀ values (the concentration required to inhibit 50% of the biological process) in the low nanomolar range, typically between 8 and 40 nM. medchemexpress.comnih.gov In competitive pull-down assays, this compound effectively competes with other covalent inhibitors for binding to CDK12 at low nanomolar concentrations. nih.gov In contrast, its binding affinity for other related kinases, such as CDK7, is significantly weaker, with an IC₅₀ greater than 1 µM for the CDK7/CyclinH complex. medchemexpress.comglpbio.comnih.govmedchemexpress.com While its primary covalent target is CDK12, it does not appear to target the closely related CDK13. nih.govjci.org
| Target | Type of Inhibition | Reported IC₅₀ / Activity | Reference |
|---|---|---|---|
| CDK12 | Covalent | 8 - 40 nM | medchemexpress.comnih.gov |
| CDK9 | Non-covalent | Retains strong biochemical activity | medchemexpress.comnih.gov |
| CDK7/CyclinH | Weak | > 1 µM | medchemexpress.comnih.gov |
| CDK13 | Not a primary target | No mutations found in E9-resistant cells | nih.gov |
Direct Molecular Interaction and Binding Site Analysis of this compound with CDK12
The inhibitory action of this compound is achieved through a direct and irreversible covalent bond with its target, CDK12. nih.gov The molecule contains an acrylamide (B121943) group, which acts as a reactive "warhead". nih.gov This group is designed to form a stable covalent bond with a specific cysteine residue within the kinase's active site.
Binding site analysis and resistance studies have precisely identified this residue as Cysteine 1039 (C1039) in the CDK12 protein. nih.govbiorxiv.org The covalent modification of C1039 by this compound is the critical event that inactivates the kinase. nih.gov This specific interaction has been confirmed through mass spectrometry analysis of the this compound complex, which identified the E9-modified peptide containing the C1039 residue. nih.gov Further evidence for this on-target effect comes from studies of cells that have developed resistance to this compound. These resistant cells were found to possess a mutation at the C1039 covalent binding site, which prevents the inhibitor from binding and exerting its effect. nih.govbiorxiv.org
Impact of this compound on CDK12 Kinase Activity and Substrate Phosphorylation
CDK12, in complex with its partner Cyclin K, is a key regulator of transcription elongation. nih.govnih.gov Its primary function is to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAP II). jci.orgaacrjournals.org Specifically, CDK12-mediated phosphorylation of Serine 2 (Ser2) residues within the CTD is an essential step for the transition from transcription initiation to productive elongation. jci.orgharvard.edu
Treatment with this compound directly inhibits this kinase activity, leading to a dose- and time-dependent decrease in the phosphorylation of RNAP II at the Ser2 position. medchemexpress.comjci.org This impairment of Ser2 phosphorylation disrupts transcription elongation, particularly affecting the expression of long genes, including many involved in the DNA Damage Response (DDR) such as BRCA1. jci.orgresearchgate.net Consequently, inhibition by this compound leads to the downregulation of these critical genes. medchemexpress.comaacrjournals.org Furthermore, studies have shown that this compound treatment results in a decrease in the expression of key oncogenes like MYC and the anti-apoptotic protein MCL1. medchemexpress.comaacrjournals.org Prolonged exposure to the inhibitor can also lead to a reduction in the total levels of RNAP II protein. medchemexpress.comjci.org
Intracellular Localization and Subcellular Distribution of this compound
While studies directly tracking the subcellular distribution of the this compound molecule are limited, its site of action can be inferred from the location of its target and its observed cellular effects. The target protein, CDK12, is a nuclear kinase. aacrjournals.orgnih.gov It is essential for processes that occur within the nucleus, namely the regulation of gene transcription. nih.gov Immunofluorescence studies in embryonic cells have shown that the Cdk12 protein is detected within the nucleus. nih.gov
Consequences of Cdk12 in E9 on Genomic Integrity and Stability
Induction of DNA Damage and Replication Stress by CDK12-IN-E9
The inhibition of CDK12 by this compound is a direct route to the induction of DNA damage and replication stress. CDK12 is essential for the proper transcription of a suite of genes critical for the DNA damage response. nih.govceitec.eu By phosphorylating the C-terminal domain of RNA polymerase II, CDK12 ensures the efficient elongation of long genes, many of which are involved in DNA repair. aacrjournals.orgresearchgate.netnih.gov
Treatment with this compound leads to a decrease in the phosphorylation of RNA polymerase II, which in turn causes premature cleavage and polyadenylation of transcripts, particularly affecting long genes. aacrjournals.orgresearchgate.net This results in the downregulation of key DDR proteins. For instance, studies have shown that CDK12 inhibition leads to reduced expression of genes such as BRCA1, ATR, FANCI, and FANCD2. nih.gov The loss of these proteins impairs the cell's ability to repair DNA damage, leading to an accumulation of spontaneous DNA lesions. nih.gov
Furthermore, the disruption of transcription by this compound can lead to transcription-replication conflicts (TRCs). These conflicts arise when the transcription machinery collides with the replication fork, causing replication stress, which is characterized by the stalling or collapse of replication forks. nih.gov This is evidenced by increased phosphorylation of RPA32 and the formation of RPA32 foci, both markers of replication stress. nih.gov The inability to properly resolve these conflicts can lead to the formation of double-strand breaks (DSBs), one of the most severe forms of DNA damage. nih.gov
Modulation of DNA Repair Pathways by this compound Treatment
This compound profoundly impacts the intricate network of DNA repair pathways, primarily by disrupting the expression of genes essential for these processes. Its effects are most pronounced on homologous recombination, but it also influences other repair mechanisms.
Disruption of Homologous Recombination (HR) Repair
Homologous recombination is a high-fidelity pathway for repairing DNA double-strand breaks, and its proper functioning is critical for maintaining genomic stability. CDK12 plays a pivotal role in regulating the expression of core HR genes, including BRCA1, BRCA2, ATM, RAD51, and others. ceitec.eunih.govaacrjournals.org
The inhibition of CDK12 by this compound leads to a significant downregulation of these HR genes. harvard.edu This creates a state of "BRCAness" or HR deficiency (HRD), where cells become inept at repairing DSBs through the HR pathway. insilico.com This impairment of HR is a direct consequence of the transcriptional defects caused by CDK12 inhibition, specifically the premature cleavage and polyadenylation of long gene transcripts. researchgate.net The resulting deficiency in HR proteins renders cells highly sensitive to DNA damaging agents and PARP inhibitors, a phenomenon known as synthetic lethality. aacrjournals.orgharvard.edu
Effects on Non-Homologous End Joining (NHEJ) and Alternative Repair Mechanisms
While the primary impact of CDK12 inhibition is on HR, it also has implications for other DNA repair pathways. In the absence of a functional HR pathway, cells may rely more on alternative, more error-prone repair mechanisms like Non-Homologous End Joining (NHEJ). ulisboa.pt However, the loss of CDK12 function can also affect the expression of proteins involved in NHEJ, such as DNA-PK and Ku70/Ku80, although the effects are generally less pronounced than on HR components. aacrjournals.org The increased reliance on error-prone pathways like NHEJ can contribute to the accumulation of mutations and chromosomal rearrangements.
Regulation of R-Loop Homeostasis and Genomic Instability
R-loops are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA. While R-loops play roles in normal cellular processes, their accumulation can be a source of genomic instability. CDK12 is implicated in the regulation of R-loop homeostasis.
Analysis of Chromosomal Aberrations and Micronuclei Formation following this compound Exposure
The culmination of DNA damage, impaired repair, and R-loop accumulation following this compound exposure is the formation of gross chromosomal aberrations. The inability to properly repair DSBs through HR leads to an increased frequency of chromosomal rearrangements, such as tandem duplications. annualreviews.org Somatic mutations in CDK12 are associated with an increased number of medium to large tandem duplications in certain cancers. annualreviews.org
Furthermore, the genomic instability induced by CDK12 inhibition can manifest as the formation of micronuclei. tandfonline.com Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that have been lost during mitosis. google.comgoogle.com Their formation is a clear indicator of chromosome mis-segregation and genomic instability. tandfonline.comnih.gov The presence of micronuclei and other chromosomal abnormalities underscores the critical role of CDK12 in maintaining the structural integrity of the genome, and how its inhibition by compounds like this compound can lead to catastrophic genomic events.
Transcriptional Reprogramming and Gene Expression Landscape Alterations by Cdk12 in E9
Global Transcriptomic Impact of CDK12-IN-E9 on Gene Expression
The inhibition of CDK12 by this compound has a broad effect on the cellular transcriptome. CDK12, along with its close homolog CDK13, is a fundamental regulator of global RNAP II processivity and transcription elongation. nih.gov Inhibition of CDK12 disrupts the phosphorylation of the RNAP II CTD, which is a key step in the transition from transcription initiation to elongation. medchemexpress.eunih.gov This results in a widespread downregulation of gene expression, with a particularly pronounced effect on the transcription of long genes, which are highly dependent on sustained RNAP II processivity. medchemexpress.eu
Furthermore, this compound is designed to overcome specific drug resistance mechanisms. Unlike some other transcriptional inhibitors, it avoids being expelled from the cell by ABC protein transporters, such as ABCB1, allowing it to maintain effective intracellular concentrations and inhibit its target in resistant cancer cells. medchemexpress.commedchemexpress.eunih.gov
| Target Kinase | Type of Inhibition | Potency (IC₅₀) | Reference |
| CDK12 | Covalent | 8–40 nM | nih.gov |
| CDK9 | Non-covalent | - | medchemexpress.commedchemexpress.eumedchemexpress.com |
| CDK7/CyclinH | Weak Binding | > 1 µM | medchemexpress.commedchemexpress.eunih.gov |
Differential Regulation of DNA Damage Response and Repair Gene Expression
A hallmark of CDK12 inhibition is the significant and selective downregulation of genes involved in the DNA Damage Response (DDR) pathway. medchemexpress.comnih.govtargetmol.comresearcher.life Many core DDR genes are characterized by their considerable length, making their expression particularly sensitive to the loss of CDK12-mediated transcriptional elongation. researcher.life
Treatment with CDK12 inhibitors, including covalent agents like this compound, leads to a marked decrease in the mRNA levels of key DDR genes. medchemexpress.eu Notably, the expression of long isoforms of BRCA1 and BRCA2 is suppressed following CDK12 inhibition. medchemexpress.comresearchgate.netresearcher.life This reduction in the capacity of cells to repair DNA damage creates a state of "BRCAness," mimicking the genetic deficiency seen in tumors with BRCA mutations. This induced vulnerability makes cancer cells susceptible to other agents, such as PARP inhibitors. researchgate.netresearcher.life
| Gene Category | Specific Genes/Pathways Affected | Consequence of Inhibition by this compound | Reference |
| DNA Damage Response (DDR) | BRCA1, BRCA2, and other core DDR genes | Downregulation of mRNA expression, particularly long gene isoforms. medchemexpress.commedchemexpress.euresearcher.life | medchemexpress.commedchemexpress.euresearcher.life |
| Transcription Elongation | RNA Polymerase II (RNAP II) | Inhibition of Serine 2 phosphorylation on the C-terminal domain (CTD). medchemexpress.eunih.gov | medchemexpress.eunih.gov |
| Drug Resistance | ABC Transporters (e.g., ABCB1) | Bypasses efflux pump-mediated resistance. medchemexpress.commedchemexpress.eunih.gov | medchemexpress.commedchemexpress.eunih.gov |
Influence on RNA Polymerase II Processivity and Elongation Rate
The primary molecular mechanism through which this compound alters gene expression is by directly influencing the function of RNA Polymerase II. CDK12, in complex with Cyclin K, phosphorylates the serine 2 residue (Ser2) within the heptapeptide (B1575542) repeats of the RNAP II CTD. nih.govresearchgate.net This phosphorylation event is a critical signal for the polymerase to transition into a productive elongation phase, moving efficiently along the DNA template. nih.gov
By inhibiting CDK12, this compound prevents Ser2 phosphorylation. medchemexpress.eu The loss of this signal leads to a significant reduction in the processivity and elongation rate of RNAP II. nih.govresearchgate.net This often results in premature termination of transcription, where the polymerase dissociates from the DNA template before the full-length mRNA can be synthesized. targetmol.com This effect is particularly detrimental to the expression of very long genes, which require a highly processive transcription machinery to be fully transcribed. medchemexpress.eu
Alterations in mRNA Splicing and Alternative Polyadenylation Events
Beyond its role in transcription elongation, CDK12 is also implicated in co-transcriptional RNA processing, including mRNA splicing and the processing of the 3' end of transcripts. medchemexpress.comnih.gov Consequently, inhibition of CDK12 with compounds like this compound can lead to significant alterations in these processes.
Disruption of CDK12 function has been shown to affect alternative last exon (ALE) splicing, which can change the protein-coding sequence of the resulting mRNA. nih.gov Furthermore, the premature termination of transcription caused by CDK12 inhibition can lead to an increase in the use of premature polyadenylation signals within the gene body. targetmol.com This results in truncated mRNA transcripts that often fail to produce a functional, full-length protein.
Impact on Specific Oncogenic and Tumor Suppressor Gene Expression
The transcriptional reprogramming induced by this compound directly affects the expression levels of critical oncogenes and tumor suppressor genes. As detailed previously, the most well-documented effect is the downregulation of key tumor suppressor genes involved in the DDR pathway, such as BRCA1. researchgate.netresearcher.life This action effectively cripples a key cellular defense mechanism against genomic instability.
The compound's activity as a non-covalent CDK9 inhibitor also contributes to its impact on oncogene expression. medchemexpress.com CDK9 is the kinase component of the positive transcription elongation factor b (P-TEFb), which is required for the expression of many potent oncogenes. Inhibition of CDK9 has been shown to downregulate the transcription of oncogenes like MYC and the pro-survival protein MCL-1. medchemexpress.commedchemexpress.eu Therefore, the dual activity of this compound allows it to simultaneously suppress critical tumor suppressor pathways and the expression of key oncogenic drivers. Studies have noted its efficacy in cancer cells characterized by MYCN expansion. nih.gov
Cellular Phenotypic Responses to Cdk12 in E9 Treatment
Cell Cycle Progression Perturbations and Checkpoint Activation
Treatment with CDK12-IN-E9 has been shown to cause significant disruptions in the normal progression of the cell cycle, often leading to cell cycle arrest at specific checkpoints. In neuroblastoma (NB) and osteosarcoma (OS) cell models, exposure to this compound leads to a G2/M phase arrest. researchgate.netaacrjournals.orgnih.gov This arrest prevents cells from entering mitosis, effectively halting their division.
The inhibition of CDK12 is intrinsically linked to the activation of DNA damage checkpoints. CDK12 plays a crucial role in regulating the transcription of genes essential for the DNA damage response (DDR), including key genes like BRCA1, ATR, and FANCI. researcher.liferesearchgate.net Inhibition of CDK12 by compounds such as this compound can therefore impair the expression of these critical DDR genes. nih.govresearcher.life This impairment can lead to an accumulation of spontaneous DNA damage, as evidenced by an increase in γ-H2AX levels, a sensitive marker for DNA double-strand breaks, in osteosarcoma cells treated with this compound. nih.gov The inability to properly repair DNA lesions can trigger cell cycle arrest as the cell attempts to prevent the propagation of genomic instability. nih.gov In some THZ1-resistant lung cancer cells, treatment results in an increase in the sub-G1 population, which is indicative of cell death following cell cycle perturbation. researchgate.netaacrjournals.org
Induction of Programmed Cell Death Mechanisms, including Apoptosis
A primary consequence of the cellular stress induced by this compound is the activation of programmed cell death, most notably apoptosis. Multiple studies have confirmed the pro-apoptotic effects of this compound across various cancer types.
In preclinical models of colorectal cancer (CRC), this compound treatment led to a profound induction of cell death through apoptosis, which was found to be mediated largely by caspases. csic.esfrontiersin.org This was accompanied by a notable increase in the levels of cleaved caspase-3, a key executioner caspase in the apoptotic cascade. csic.esfrontiersin.org Similarly, in THZ1-resistant lung cancer cells and osteosarcoma cells, treatment with this compound resulted in increased cleavage of Poly (ADP-ribose) polymerase (PARP), another classic hallmark of apoptosis. researchgate.netaacrjournals.orgnih.govbiorxiv.org The increase in the sub-G1 cell population observed in flow cytometry analyses of treated lung cancer cells further corroborates the induction of apoptosis. researchgate.netaacrjournals.org
The mechanism underlying this apoptotic induction is tied to this compound's primary inhibitory action. By inhibiting CDK12, the compound causes a dose-dependent decrease in the phosphorylation of RNA Polymerase II, which in turn leads to the downregulation of key anti-apoptotic proteins such as MYC and MCL1. researchgate.netaacrjournals.orgbiorxiv.org This shift in the balance of pro- and anti-apoptotic proteins lowers the threshold for initiating programmed cell death.
Cellular Senescence Induction by this compound
While apoptosis is a primary outcome, inhibition of CDK12 has also been linked to the induction of cellular senescence, a state of irreversible cell cycle arrest. Although direct studies focusing solely on this compound and senescence are limited, compelling evidence from studies on other CDK12 inhibitors provides a strong mechanistic framework.
Notably, the pan-CDK inhibitor dinaciclib, which is structurally similar to this compound and also targets CDK12, has been shown to promote cellular senescence. aacrjournals.orgcsic.esfrontiersin.org The mechanism involves the inhibition of CDK12, which leads to the abolishment of BRCA1 expression. csic.esfrontiersin.org The resulting loss of BRCA1 function blocks the homologous recombination (HR) pathway for DNA repair, promoting the induction of cellular senescence in a p53-dependent manner, particularly in response to DNA damage like that caused by ionizing radiation. nih.govcsic.esfrontiersin.org Another CDK12 inhibitor, THZ531, has also been found to induce senescence in hepatocellular carcinoma cell lines. mdpi.com Given that this compound operates through the same primary target, it is plausible that it can also trigger this cellular fate, representing an alternative non-lethal outcome to its antiproliferative effects.
Effects on Cell Proliferation and Viability in Preclinical Cell Models
This compound demonstrates potent antiproliferative activity and reduces cell viability across a range of preclinical cancer models. This efficacy is particularly notable in cancer cells that have developed resistance to other CDK inhibitors.
In models of THZ1-resistant neuroblastoma and lung cancer, this compound showed powerful antiproliferative effects, with half-maximal inhibitory concentration (IC₅₀) values ranging from 8 to 40 nM. researchgate.netaacrjournals.org This highlights its ability to overcome certain mechanisms of drug resistance. mdpi.com The compound also effectively induced an antiproliferative effect in various colorectal cancer cell lines, including SW620, SW480, and HCT116. csic.esfrontiersin.org In osteosarcoma, cell lines were found to be broadly sensitive to this compound, with treatment leading to a significant decrease in colony formation ability. nih.gov
The data below summarizes the observed antiproliferative activity and phenotypic responses of cancer cell lines to this compound treatment.
Table 1: Antiproliferative Activity of this compound in Preclinical Cancer Cell Models
| Cell Line | Cancer Type | IC₅₀ Value (72-hour treatment) | Citation |
|---|---|---|---|
| Kelly | Neuroblastoma (THZ1-Resistant) | 8 to 40 nM | researchgate.netaacrjournals.org |
| LAN5 | Neuroblastoma (THZ1-Resistant) | 8 to 40 nM | researchgate.net |
| SK-N-BE2 | Neuroblastoma (THZ1-Resistant) | 8 to 40 nM | researchgate.net |
| PC-9 | Lung Cancer (THZ1-Resistant) | 8 to 40 nM | researchgate.netaacrjournals.org |
| NCI-H82 | Lung Cancer (THZ1-Resistant) | 8 to 40 nM | researchgate.net |
| NCI-H3122 | Lung Cancer (THZ1-Resistant) | 8 to 40 nM | researchgate.net |
| SW620 | Colorectal Cancer | Antiproliferative effect observed | csic.esfrontiersin.org |
| SW480 | Colorectal Cancer | Antiproliferative effect observed | csic.esfrontiersin.org |
| HCT116 | Colorectal Cancer | Antiproliferative effect observed | csic.esfrontiersin.org |
| 143B | Osteosarcoma | Broadly sensitive | nih.gov |
Table 2: Summary of Cellular Phenotypic Responses to this compound
| Cancer Type | Cell Cycle Effect | Apoptosis Induction | Citation |
|---|---|---|---|
| Neuroblastoma | G2/M Arrest | - | researchgate.netaacrjournals.orgnih.gov |
| Lung Cancer (THZ1-Resistant) | Increased sub-G1 population | Increased PARP cleavage | researchgate.netaacrjournals.org |
| Osteosarcoma | G2/M Arrest | Increased cleaved PARP1 | nih.gov |
| Colorectal Cancer | - | Caspase-dependent apoptosis, increased cleaved caspase-3 | csic.esfrontiersin.org |
Preclinical Efficacy of Cdk12 in E9 in Disease Models
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
CDK12-IN-E9 has exhibited potent antiproliferative activity in various cancer cell lines. In neuroblastoma (NB) and lung cancer cells resistant to THZ1, a first-generation CDK7/12/13 inhibitor, this compound showed IC50 values ranging from 8 to 40 nM. medchemexpress.comchemsrc.com This indicates a strong inhibitory effect on cell growth at low nanomolar concentrations. The compound has also demonstrated antiproliferative effects in colon cancer cell lines, including SW620, SW480, and HCT116. researchgate.netascopubs.org
The cytotoxic effects of this compound are mediated through the induction of apoptosis. In THZ1-resistant lung cancer cells, treatment with this compound led to increased cleavage of PARP, a hallmark of apoptosis, and an increase in the sub-G1 cell population, which represents apoptotic cells. medchemexpress.comchemsrc.com In neuroblastoma cells, the compound induced a G2/M cell cycle arrest after a 24-hour exposure. medchemexpress.comchemsrc.com Furthermore, studies in colon cancer cell lines have shown that this compound induces profound cell death through apoptosis, which is largely mediated by caspases. researchgate.netascopubs.org This is supported by the observed increase in cleaved caspase-3 and phosphorylation of histone H2AX, indicating significant DNA damage. researchgate.netascopubs.org
The mechanism underlying these effects involves the dose-dependent decrease in both phosphorylated and total RNA polymerase II (RNAPII), leading to reduced expression of key oncogenes like MYC and MCL1. medchemexpress.comchemsrc.com
Interactive Data Table: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Kelly | Neuroblastoma | 8 - 40 | medchemexpress.comchemsrc.com |
| LAN5 | Neuroblastoma | 8 - 40 | medchemexpress.comchemsrc.com |
| SK-N-BE2 | Neuroblastoma | 8 - 40 | medchemexpress.comchemsrc.com |
| PC-9 | Lung Cancer | 8 - 40 | medchemexpress.comchemsrc.com |
| NCI-H82 | Lung Cancer | 8 - 40 | medchemexpress.comchemsrc.com |
| NCI-H3122 | Lung Cancer | 8 - 40 | medchemexpress.comchemsrc.com |
| SW620 | Colon Cancer | Not Specified | researchgate.netascopubs.org |
| SW480 | Colon Cancer | Not Specified | researchgate.netascopubs.org |
| HCT116 | Colon Cancer | Not Specified | researchgate.netascopubs.org |
Efficacy in Three-Dimensional Organoid and Spheroid Culture Models
The use of three-dimensional (3D) cell culture models, such as organoids and spheroids, is increasingly recognized for its ability to better mimic the in vivo tumor microenvironment compared to traditional two-dimensional (2D) cultures. oncotarget.comnih.gov These models are crucial for evaluating drug efficacy in a more clinically relevant context. bjbms.orgmdpi.com
In the context of CDK12 inhibition, studies have utilized patient-derived organoids (PDOs) to investigate therapeutic responses. For instance, in HER2+ breast cancer PDOs, inhibiting CDK12 was shown to enhance the therapeutic effect of lapatinib (B449) by downregulating the PI3K/AKT signaling pathway. bjbms.org While specific data on this compound in organoid or spheroid models is not extensively detailed in the provided results, the established importance of these models in cancer research suggests their utility in further evaluating the efficacy of this compound. mdpi.comnih.gov The development of prostate-derived organoids has been shown to be feasible and valuable for studying cancer progression and therapeutic responses. escholarship.org
Antitumor Activity in In Vivo Xenograft and Syngeneic Animal Models
Furthermore, in a syngeneic model of prostate cancer, allografts with Cdk12 and Trp53 mutations exhibited a luminal phenotype and sensitivity to immune checkpoint blockade. escholarship.org Knockout of Cdk12 in a Pten-null mouse model of prostate cancer was found to abrogate tumor growth. escholarship.org These findings collectively suggest the potential for CDK12 inhibitors like this compound to exhibit significant antitumor activity in vivo.
Modulation of the Tumor Microenvironment and Immune Response (in preclinical settings)
The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. frontiersin.orgmdpi.com Inhibition of CDK12 has been shown to modulate the TME and elicit an immune response. A key mechanism is the induction of a "BRCAness" phenotype, which results from deficiencies in DNA damage repair. insilico.com This can render cancer cells more susceptible to DNA-damaging agents and PARP inhibitors. insilico.com
Studies have shown that CDK12 inhibition can lead to increased T-cell infiltration into the tumor. escholarship.org In a preclinical model of prostate cancer, Cdk12 ablation led to T-cell-predominant immune infiltration. escholarship.org Furthermore, in a syngeneic allograft model, tumors with Cdk12 and Trp53 loss were sensitive to immune checkpoint blockade. escholarship.org
The expression of CDK12 has been correlated with immune infiltration levels and the upregulation of immune checkpoint genes, suggesting that tumors with high CDK12 expression may evade immune surveillance. nih.gov Therefore, inhibiting CDK12 could potentially reverse this immune evasion. The immunogenic effects of other CDK inhibitors, such as dinaciclib, have been observed to induce the expression of type I IFN response genes and promote the infiltration of NK cells and macrophages in xenograft models. nih.gov
Evaluation of this compound in Drug-Resistant Preclinical Models
A significant advantage of this compound is its efficacy in drug-resistant preclinical models. The compound was specifically developed to overcome resistance to the THZ series of covalent transcriptional CDK inhibitors, which is often mediated by the upregulation of multidrug transporters like ABCB1 and ABCG2. nih.gov this compound is not a substrate for these ABC transporters, allowing it to maintain its cytotoxic effects in resistant cells. nih.govnih.govresearchgate.net
This compound has shown potent antiproliferative activity in THZ1-resistant neuroblastoma and lung cancer cells. medchemexpress.comchemsrc.comnih.gov The mechanism of resistance to this compound itself has been investigated. In cells that developed resistance to this compound (E9R cells), genomic amplification of CDK12 was observed in some cases, leading to increased protein levels. nih.gov
Furthermore, this compound has been evaluated in the context of resistance to other targeted therapies. In osimertinib-resistant EGFR mutant lung adenocarcinoma cell lines, the CDK12/13 inhibitors AU-15506 and AU-16770 demonstrated significant growth inhibition, both as single agents and in combination with osimertinib. mdpi.com This suggests that targeting CDK12 could be a viable strategy to overcome acquired resistance to EGFR inhibitors.
Synergistic and Combinatorial Therapeutic Strategies with Cdk12 in E9
Synthetic Lethality with Poly(ADP-ribose) Polymerase (PARP) Inhibitors
A primary strategy for leveraging CDK12 inhibition is through the concept of synthetic lethality, most notably with PARP inhibitors. CDK12 is essential for the transcription of multiple genes involved in homologous recombination (HR), a critical pathway for repairing DNA double-strand breaks. mdpi.comnih.govmdpi.com Inhibition of CDK12 leads to a functional HR deficiency, a state often referred to as "BRCAness," as it mimics the cellular phenotype of tumors with BRCA1/2 mutations. nih.govmit.eduinsilico.com This impairment of HR repair makes cancer cells highly dependent on alternative, more error-prone DNA repair pathways, such as the one mediated by PARP.
When a PARP inhibitor is administered to these HR-deficient cells, a critical DNA repair mechanism is blocked. The accumulation of unrepaired DNA damage leads to genomic instability and ultimately, cell death. This synthetic lethal interaction has been demonstrated in various cancer models. For instance, in models of triple-negative breast cancer (TNBC) and ovarian cancer, inhibition of CDK12 has been shown to sensitize cancer cells to PARP inhibitors like olaparib. nih.govucc.ie Similarly, studies in colorectal cancer patient-derived organoids have validated the efficacy of covalent CDK12 inhibitors, including CDK12-IN-E9, and demonstrated that CDK12/13 inhibition renders cells susceptible to dual treatment with PARP inhibitors.
Combinatorial Efficacy with Conventional Chemotherapeutic Agents
The ability of this compound to disrupt the DNA Damage Response suggests a strong rationale for combining it with conventional chemotherapeutic agents that act by inducing DNA damage. Preclinical research is actively exploring this avenue to enhance the efficacy of standard-of-care treatments.
A notable study is investigating the therapeutic potential of combining CDK12 inhibition using this compound with conventional chemotherapies used to treat osteosarcoma. ucc.ie The goal is to observe a more profound cytotoxic effect on osteosarcoma cells compared to single-agent treatments. This approach is based on the hypothesis that by crippling the cell's ability to repair the damage inflicted by chemotherapy, this compound can lower the threshold for cell death and potentially overcome chemoresistance. ucc.ie While this specific research on this compound is ongoing, the principle is supported by studies with other CDK inhibitors, which have shown synergistic effects when combined with standard chemotherapeutic drugs in models of colorectal cancer.
Synergistic Effects with Radiotherapy
Radiotherapy is a cornerstone of cancer treatment that functions primarily by inducing DNA double-strand breaks in tumor cells. The synergy between CDK12 inhibition and radiotherapy is mechanistically compelling. By inhibiting CDK12, and therefore suppressing the expression of key HR repair genes like BRCA1, cancer cells are rendered less capable of mending the DNA damage caused by ionizing radiation. nih.govresearchgate.net
This compromised repair capacity is expected to sensitize tumors to radiation, potentially allowing for greater tumor control or the use of lower, less toxic radiation doses. Research using the pan-CDK inhibitor dinaciclib, which also targets CDK12, has provided evidence for this mechanism. researchgate.net In these studies, CDK12 inhibition diminished BRCA1 expression and decreased homologous recombination, which in turn promoted cellular senescence induced by ionizing radiation. researchgate.net This suggests that combining a selective CDK12 inhibitor like this compound with radiotherapy could be a promising strategy to enhance treatment outcomes.
Combination with Immunotherapeutic Modalities (in preclinical models)
An emerging and exciting area of research is the combination of CDK12 inhibition with immunotherapy, particularly immune checkpoint inhibitors. There is a growing body of evidence suggesting that loss of CDK12 function is associated with increased genomic instability, which can lead to a higher neoantigen burden in tumors. These neoantigens can make cancer cells more visible and recognizable to the immune system.
Preclinical studies have shown that CDK12 inhibition can enhance the anti-tumor activity of PD-1/PD-L1 immune checkpoint therapy. nih.gov For example, the CDK12/13 inhibitor SR-4835 was found to induce immunogenic cell death, thereby augmenting the effect of immunotherapy in breast cancer models. nih.gov Furthermore, CDK12-deficient tumors often show increased T-cell infiltration. nih.gov This has led to the hypothesis that inhibiting CDK12 could turn immunologically "cold" tumors into "hot" tumors that are more responsive to checkpoint blockade. This strategy aims to both increase the visibility of cancer cells to the immune system and simultaneously unleash an immune attack by blocking inhibitory checkpoints.
Mechanisms of Resistance to Cdk12 in E9
Acquired Genetic Mutations Conferring Resistance (e.g., CDK12 C1039F)
A primary mechanism of acquired resistance to CDK12-IN-E9 involves the emergence of specific mutations within the CDK12 gene itself. Since this compound exerts its inhibitory effect by forming a covalent bond with cysteine 1039 (C1039) in the kinase domain of CDK12, mutations at or near this site can prevent drug binding and render the inhibitor ineffective. nih.govchemsrc.com
A key example of such a resistance-conferring mutation is the C1039F mutation, where cysteine is replaced by phenylalanine. nih.gov This substitution has been observed in neuroblastoma cells chronically exposed to this compound. nih.govnih.gov The C1039F mutation directly prevents the covalent modification by this compound, thereby abrogating its inhibitory activity. nih.gov This leads to a loss of drug-target engagement, as demonstrated by the lack of a decrease in CDK12 binding in cells harboring this mutation, even at high concentrations of the inhibitor. nih.gov
Interestingly, cells with the C1039F mutation remain sensitive to other types of CDK12-targeting drugs, such as degraders, which utilize a different mechanism of action that does not rely on covalent binding to C1039. nih.gov This highlights the specific nature of the resistance conferred by this mutation. In addition to the C1039F mutation, a C1039S mutation has also been shown to confer resistance to this compound. sci-hub.se
The development of these on-target mutations underscores the critical role of the C1039 residue for the mechanism of action of this compound and represents a classic example of acquired resistance through alteration of the drug's direct molecular target. nih.gov
Table 1: Acquired Genetic Mutations Conferring Resistance to this compound
| Cell Line | Acquired Mutation | Effect on this compound Binding | Reference |
|---|---|---|---|
| Kelly Neuroblastoma | C1039F | Loss of covalent binding | nih.gov |
| HAP1 Chronic Myeloid Leukemia | C1039S (engineered) | Resistance to inhibition | nih.govsci-hub.se |
| KellyCDK12CF Neuroblastoma | C1039F | Resistance to covalent kinase inhibition | nih.gov |
Genomic Amplifications and Copy Number Variations
Genomic instability is a hallmark of many cancers, and alterations in gene copy number can serve as a mechanism of resistance to targeted therapies. In the context of this compound, amplification of the CDK12 gene itself has been identified as a mode of resistance. nih.gov
In SK-N-BE2 neuroblastoma cells that developed resistance to this compound, genomic amplification of the CDK12 locus was observed. nih.gov This amplification leads to a significant increase in the total amount of CDK12 protein within the cells. nih.gov The overabundance of the target protein effectively "soaks up" the inhibitor, requiring much higher concentrations of the drug to achieve the same level of target engagement and cytotoxic effect. nih.gov This necessitates a higher dose of this compound to inhibit CDK12 activity in these resistant cells compared to their sensitive counterparts. nih.gov
Furthermore, copy number alterations in other genes can also contribute to resistance. For instance, in osteosarcoma cells, amplification and overexpression of the MYC oncogene have been linked to reduced sensitivity to CDK12 inhibition. jci.org While not a direct resistance mechanism to this compound in all contexts, high levels of MYC can drive oncogenic programs that may render cells less dependent on the pathways inhibited by this compound, thereby conferring a degree of intrinsic or acquired resistance. jci.org
It is important to note that while CDK12 amplification is a documented resistance mechanism, alterations in CDK12 are relatively rare across all cancer types, though more frequent in prostate and ovarian cancers. sci-hub.senih.gov
Table 2: Genomic Alterations Associated with Resistance or Reduced Sensitivity to CDK12 Inhibition
| Cell Line/Cancer Type | Genomic Alteration | Consequence | Reference |
|---|---|---|---|
| SK-N-BE2 Neuroblastoma (E9R) | CDK12 gene amplification | Increased CDK12 protein levels, requiring higher drug concentration for inhibition. | nih.gov |
| Osteosarcoma (MG63.3) | MYC gene amplification and epigenetic upregulation | Increased resistance to CDK12 inhibition. | jci.org |
| Colorectal Adenocarcinoma | CDK8 gene gain or amplification | Linked to β-catenin signaling. | sci-hub.se |
Transcriptional Adaptations and Pathway Bypass Mechanisms
Cancer cells can develop resistance to targeted therapies by rewiring their transcriptional programs to bypass the inhibited pathway. In the context of this compound, which primarily functions by inhibiting transcription elongation and the expression of genes involved in the DNA damage response (DDR), cells can adapt by activating alternative signaling pathways to maintain survival and proliferation. jci.orghaematologica.org
One observed mechanism of transcriptional adaptation involves the hyperactivation of oncogenic drivers like MYC. jci.org High levels of MYC expression, driven by genomic amplification or epigenetic upregulation, can promote a transcriptional state that is less reliant on CDK12 activity, thereby conferring resistance. jci.org
Furthermore, studies on resistance to the broader class of CDK12 inhibitors, such as THZ531, have shown that over-activation of the MEK-ERK and PI3K-AKT-mTOR pathways can confer resistance in aggressive B-cell lymphomas. haematologica.org These pathways can promote cell survival and proliferation through mechanisms independent of the CDK12-regulated transcriptional program. By upregulating these alternative pathways, cancer cells can circumvent the cytotoxic effects of CDK12 inhibition.
The inhibition of CDK12 leads to defects in the transcription of long genes, many of which are involved in the DDR. jci.orgjci.org Cells may adapt to this by upregulating other components of the DDR or by becoming less reliant on the specific DDR pathways that are most affected by CDK12 inhibition. However, the precise transcriptional bypass mechanisms that are specific to this compound resistance are still an active area of investigation.
It has also been noted that while acute loss of CDK12 leads to the downregulation of key homologous recombination (HR) genes, cells that adapt to chronic CDK12 loss can restore the expression of many of these genes, with the exception of ATM. nih.gov This suggests a transcriptional adaptation that allows these cells to overcome the initial HR deficiency phenotype. nih.gov
Table 3: Pathway-Based Mechanisms of Resistance to CDK12 Inhibition
| Cancer Type | Adaptive Mechanism | Effect | Reference |
|---|---|---|---|
| Osteosarcoma | Upregulated MYC levels | Mediates differences in sensitivity to CDK12 inhibition. | jci.orgjci.org |
| Aggressive B-cell Lymphomas | Over-activation of MEK-ERK and PI3K-AKT-mTOR pathways | Confers resistance to the CDK12 inhibitor THZ531. | haematologica.org |
Role of Drug Efflux Transporters and Alternative Transport Mechanisms
A common mechanism of resistance to chemotherapy and targeted agents is the increased expression and activity of drug efflux pumps, which are transmembrane proteins that actively transport drugs out of the cell, reducing their intracellular concentration and efficacy. The most well-known of these are the ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2. nih.gov
However, this compound was specifically developed to circumvent this common resistance mechanism. nih.govchemsrc.com It is not a substrate for ABC transporters. nih.gov This is a significant advantage over other covalent CDK inhibitors like THZ1, for which upregulation of ABCB1 and ABCG2 is a major mode of acquired resistance. nih.gov The design of this compound to be insensitive to these efflux pumps means that resistance is more likely to arise through on-target mechanisms, such as the mutations described in section 8.1. nih.gov
While this compound itself avoids efflux by ABC transporters, it is important to consider the broader context of drug resistance in cancer. In some cases, upregulation of efflux pumps in response to other therapies could potentially be present in cells that are subsequently treated with this compound. However, based on current research, resistance to this compound is not directly mediated by the upregulation of these common drug efflux transporters. nih.gov
Biomarker Identification and Predictive Factors for Cdk12 in E9 Sensitivity
Genetic and Genomic Alterations as Predictive Biomarkers
Genetic alterations within the CDK12 gene itself are primary determinants of sensitivity and resistance to CDK12-IN-E9. Since this compound acts as a covalent inhibitor that targets a cysteine residue, mutations at this binding site can confer resistance.
Specifically, cells with a C1039S or C1039F mutation in CDK12 have demonstrated resistance to this compound. sci-hub.senih.gov The C1039F mutation in particular was identified in neuroblastoma cells that developed resistance to the compound. nih.gov This highlights the critical role of the covalent binding site in the inhibitor's mechanism of action.
Conversely, biallelic loss-of-function mutations in CDK12 are associated with a distinct subtype of prostate and ovarian cancers and may predict sensitivity to certain therapies. biorxiv.orgbiorxiv.orgelifesciences.org Tumors with these mutations often exhibit a "tandem duplicator phenotype" and an increased number of gene fusions, leading to a higher neoantigen burden. tandfonline.com While this suggests a potential for immunotherapy, the direct correlation with this compound sensitivity is still under investigation.
Amplification of the CDK12 gene, which is observed in some HER2-positive breast cancers, presents a more complex scenario. researchgate.net While it might suggest a dependency on CDK12, the gene can also undergo rearrangement within the HER2 amplicon, potentially leading to a loss of function. sci-hub.seaacrjournals.org Therefore, CDK12 amplification alone may not be a straightforward predictive biomarker for this compound sensitivity.
Studies have also explored the synthetic lethal interactions of CDK12 loss. For instance, CDK12 deficiency has been shown to be synthetically lethal with the inhibition of PARP and CHK1. harvard.edunih.gov This suggests that tumors with CDK12 loss-of-function mutations could be particularly sensitive to combination therapies involving CDK12 inhibitors and PARP inhibitors. aacrjournals.orgmedrxiv.orgresearchgate.net
Table 1: Genetic Alterations and their Potential Impact on this compound Sensitivity
| Genetic Alteration | Associated Cancer Types | Predicted Response to this compound | Reference |
|---|---|---|---|
| CDK12 C1039S/F mutation | Neuroblastoma | Resistance | sci-hub.senih.gov |
| Biallelic loss of CDK12 | Prostate, Ovarian Cancer | Potential Sensitivity (Synthetic lethality with other agents) | biorxiv.orgbiorxiv.orgelifesciences.org |
| CDK12 Amplification | HER2-positive Breast Cancer | Ambiguous | sci-hub.seresearchgate.netaacrjournals.org |
| MYC Amplification | Osteosarcoma | Insensitivity | researchgate.net |
Transcriptomic and Gene Expression Signatures Correlating with Response
The primary function of CDK12 is the regulation of transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII). nih.govaacrjournals.org Consequently, inhibition of CDK12 with compounds like this compound leads to distinct transcriptomic changes that can serve as predictive signatures.
A key transcriptomic consequence of CDK12 inhibition is the downregulation of genes involved in the DNA damage response (DDR), particularly those associated with homologous recombination (HR). harvard.edunih.govnih.gov These genes, such as BRCA1, ATR, FANCI, and FANCD2, are often long and have a high number of exons, making their transcription particularly dependent on CDK12 activity. nih.govnih.gov Therefore, a transcriptomic signature showing reduced expression of these DDR genes could indicate sensitivity to this compound. researcher.life
Furthermore, CDK12 inhibition can lead to premature cleavage and polyadenylation (PCPA) of transcripts, resulting in the production of truncated, non-functional proteins. harvard.edubiorxiv.org This effect is particularly pronounced for long genes. The presence of these truncated transcripts could be a marker of effective target engagement by this compound.
Conversely, high expression of the MYC oncogene has been correlated with insensitivity to this compound in osteosarcoma cells. researchgate.net This suggests that tumors with a strong MYC-driven transcriptional program may be less susceptible to the effects of CDK12 inhibition.
In the context of CDK12-mutated prostate cancer, transcriptomic analyses have revealed distinct immune-related signatures. biorxiv.org Tumors with high expression of MHC class I and II genes exhibit an active and inflamed tumor microenvironment. biorxiv.org This suggests that transcriptomic profiling of the tumor immune landscape could help identify patients who might benefit from therapies targeting CDK12.
Proteomic and Phosphoproteomic Profiling for Biomarker Discovery
Proteomic and phosphoproteomic approaches offer a more direct way to assess the functional consequences of CDK12 inhibition and to identify biomarkers of sensitivity.
A primary pharmacodynamic biomarker for this compound activity is the phosphorylation status of the RNAPII CTD. This compound treatment leads to a dose-dependent decrease in the phosphorylation of RNAPII, which can be detected by specific antibodies. aacrjournals.orgmedchemexpress.com This reduction in phosphorylation is a direct indicator of target engagement and inhibition.
Downstream of RNAPII phosphorylation, the expression levels of key proteins involved in cell cycle and survival are affected. For example, treatment with this compound has been shown to decrease the expression of MYC and MCL1 proteins and increase the cleavage of PARP. aacrjournals.orgmedchemexpress.com These changes can be measured by techniques such as Western blotting or mass spectrometry-based proteomics and could serve as biomarkers of response.
Proteomic analysis of breast cancers has shown that amplification of CDK12 is associated with enhanced CDK12 phosphorylation, suggesting that CDK12 may be an important therapeutic target in these cancers. sci-hub.seaacrjournals.org However, functional validation is still needed to confirm this dependency.
Table 2: Proteomic and Phosphoproteomic Markers of this compound Activity
| Marker | Change upon this compound Treatment | Method of Detection | Reference |
|---|---|---|---|
| Phosphorylated RNAPII CTD | Decrease | Western Blot, Mass Spectrometry | aacrjournals.orgmedchemexpress.com |
| MYC Protein | Decrease | Western Blot | aacrjournals.orgmedchemexpress.com |
| MCL1 Protein | Decrease | Western Blot | medchemexpress.com |
| Cleaved PARP | Increase | Western Blot | aacrjournals.orgmedchemexpress.com |
| CDK12 Phosphorylation | Enhanced in CDK12-amplified cancers | Proteomic Analysis | sci-hub.seaacrjournals.org |
Functional Assays and In Vitro Diagnostic Strategies for Sensitivity Prediction
Functional assays provide a dynamic way to assess the sensitivity of tumor cells to this compound. One such assay is the cell-based competitive pull-down assay using a biotinylated version of a related inhibitor, THZ1. This assay can demonstrate the ability of this compound to bind to CDK12 in a cellular context. nih.gov
Another functional consequence of CDK12 inhibition is the induction of a G2/M cell cycle arrest in some cancer cell lines, such as neuroblastoma. medchemexpress.com This can be assessed by flow cytometry analysis of the cell cycle distribution.
Given the role of CDK12 in the DDR, assays that measure the capacity for homologous recombination repair, such as RAD51 foci formation assays, could be used to predict sensitivity. biorxiv.orgbiorxiv.org Cells with impaired CDK12 function may show reduced RAD51 foci formation, indicating a deficiency in HR and a potential vulnerability to CDK12 inhibitors, possibly in combination with PARP inhibitors.
Finally, the development of patient-derived organoids (PDOs) and xenografts (PDXs) offers a promising platform for preclinical screening of this compound sensitivity. researchgate.netresearcher.life These models can help to validate the efficacy of CDK12 inhibitors and to identify predictive biomarkers in a setting that more closely mimics the patient's tumor.
Future Directions and Emerging Research Perspectives for Cdk12 in E9
Elucidation of Novel Downstream Targets and Off-Target Effects
A primary focus of future research will be the comprehensive identification of the downstream molecular targets of CDK12-IN-E9. While it is known to inhibit the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), leading to transcriptional disruption, a more granular understanding of the affected transcripts and proteins is necessary. Inhibition of CDK12 has been shown to substantially decrease the expression of genes involved in the DNA damage response (DDR) and those associated with super-enhancers. nih.govbioworld.com Further investigation is needed to identify other critical downstream pathways modulated by this compound.
Moreover, a thorough characterization of its off-target effects is paramount. As a covalent inhibitor, this compound possesses an acrylamide (B121943) warhead that can potentially react with cysteine residues on other kinases and proteins. nih.gov While it demonstrates selectivity for CDK12, understanding its interactions with other cellular nucleophiles will be crucial for predicting potential toxicities and for the rational design of even more selective inhibitors. Advanced proteomics-based approaches will be instrumental in mapping the complete target and off-target landscape of this compound. Studies have indicated that selective inhibition of CDK12 can lead to altered phosphorylation of proteins involved in various cellular processes, including mRNA nuclear export, signaling and transcription regulation, pre-mRNA processing, and mitosis, suggesting a broad impact that warrants further exploration. nih.gov
Development of Advanced Preclinical Models for Translational Research
To accurately predict the clinical efficacy of this compound, the development and utilization of advanced preclinical models are essential. While traditional cell line-derived xenograft (CDX) models are useful, they often fail to recapitulate the heterogeneity and complexity of human tumors. Future studies should increasingly employ more sophisticated models such as patient-derived xenografts (PDXs), which better preserve the genomic and phenotypic characteristics of the original tumor. nih.gov These models can be invaluable for identifying predictive biomarkers of response to this compound and for testing combination therapies.
Furthermore, the creation of genetically engineered mouse models (GEMMs) with specific alterations in the CDK12 pathway could provide deeper insights into the in vivo consequences of CDK12 inhibition in a more physiologically relevant context. The use of three-dimensional (3D) organoid cultures derived from patient tumors is another promising avenue, offering a platform for higher-throughput drug screening and for studying the effects of this compound on tumor microenvironment interactions. frontiersin.org
Integration with Multi-Omics Approaches for Comprehensive Understanding
A holistic understanding of the cellular response to this compound will require the integration of multiple "omics" technologies. nih.gov Transcriptomic analyses, such as RNA-sequencing, can provide a global view of the changes in gene expression following treatment. aacrjournals.org Proteomics and phosphoproteomics will be critical for identifying downstream signaling pathways that are modulated by this compound. nih.gov Combining these approaches with genomics and metabolomics will enable the construction of comprehensive network models of drug action.
For instance, studies combining PolyA-seq, ChIP-seq, and RNA-seq have been used to demonstrate that CDK12 inhibition affects the transcriptional elongation of DDR genes. aacrjournals.org Such multi-omics profiling can uncover novel mechanisms of action, identify biomarkers of sensitivity and resistance, and reveal potential synergistic drug combinations. nih.gov Cross-omic analysis has already highlighted the functional specialization among different transcriptional CDKs, suggesting that a deep dive into the specific effects of this compound will be highly informative. nih.gov
Exploration of Targeted Delivery Systems for Enhanced Efficacy
To improve the therapeutic index of this compound, the exploration of targeted delivery systems is a promising area of research. As a covalent inhibitor, ensuring that the compound reaches its intended target with minimal exposure to healthy tissues is a key goal. nih.gov Strategies such as antibody-drug conjugates (ADCs), where this compound is linked to an antibody that specifically recognizes a tumor-associated antigen, could concentrate the drug at the tumor site.
Another approach involves the use of nanoparticle-based delivery systems, which can be engineered to passively accumulate in tumors through the enhanced permeability and retention (EPR) effect or actively targeted by surface functionalization with tumor-specific ligands. These advanced delivery systems have the potential to increase the efficacy of this compound while reducing systemic side effects. researchgate.net
Investigation of this compound in Non-Oncological Disease Contexts (if academically supported)
While the primary focus of CDK12 inhibitor development has been in oncology, the fundamental role of CDK12 in transcription suggests its potential relevance in other disease contexts. Future research could explore the utility of this compound in non-oncological diseases characterized by transcriptional dysregulation.
For example, research on the Leishmania homolog of CDK12, CRK12, has shown that its inhibition can be effective in a mouse model of visceral leishmaniasis, indicating a potential application for CDK12 inhibitors in infectious diseases. aacrjournals.org Other potential areas of investigation could include inflammatory diseases or developmental disorders where transcriptional control is aberrant. However, any such exploration must be strongly supported by academic research demonstrating a clear biological rationale for CDK12 inhibition in these contexts.
Rational Design of Next-Generation CDK12 Inhibitors and PROTACs Based on this compound Insights
The structural and mechanistic insights gained from this compound will be invaluable for the rational design of the next generation of CDK12-targeted therapies. chemrxiv.org This includes the development of new covalent inhibitors with improved selectivity and pharmacokinetic properties. By understanding the specific interactions between this compound and its target, medicinal chemists can design novel warheads and scaffolds to optimize potency and minimize off-target reactivity. duke.edu
Q & A
Q. What is the primary mechanism of action of CDK12-IN-E9, and how does its selectivity for CDK12 compare to other CDKs?
this compound is a covalent inhibitor of CDK12 and a non-covalent inhibitor of CDK9, with selectivity over other CDKs such as CDK7/Cyclin H (IC50 > 1 μM). Its covalent binding to CDK12 ensures prolonged target engagement, while its weaker affinity for CDK9 allows transient inhibition. Kinase profiling assays using recombinant CDK-cyclin complexes (e.g., CDK2-CyclinA: IC50 = 932 nM; CDK9-CyclinT1: IC50 = 23.9 nM) are critical for confirming selectivity .
Q. In which experimental models has this compound demonstrated potent antiproliferative activity?
this compound shows potent activity in THZ1-resistant neuroblastoma (Kelly, SK-N-BE2) and lung cancer (PC-9, NCI-H82) models, with IC50 values ranging from 8–40 nM after 72-hour exposure. These models are used to study transcriptional addiction and resistance mechanisms in cancers reliant on CDK12/9-mediated transcription .
Q. What cellular phenotypes are observed following this compound treatment?
Treatment induces dose-dependent decreases in phosphorylated RNA polymerase II (RNAPII) and total RNAPII, accompanied by reduced MYC and MCL1 expression. In lung cancer cells, this leads to PARP cleavage and sub-G1 accumulation (apoptosis), while neuroblastoma cells exhibit G2/M arrest .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s impact on transcription elongation and alternative splicing?
- RNAPII Phosphorylation: Use Western blotting with phospho-specific antibodies (e.g., Ser2/Ser5-CTD) in time-course experiments (e.g., 6-hour exposure).
- Splicing Analysis: Perform RNA-seq or RT-PCR to assess alternative last exon (ALE) splicing of genes like ATM and DNAJB6, which are regulated by CDK12 in breast cancer models .
- Chromatin Immunoprecipitation (ChIP): Validate CDK12 occupancy on transcribed regions of target genes, as demonstrated in Drosophila and human studies .
Q. How should contradictory data on cell cycle arrest vs. apoptosis be addressed across different cancer types?
Contradictions arise from cell-type-specific dependencies (e.g., neuroblastoma vs. lung cancer). To resolve this:
- Standardize Exposure Times: Compare phenotypes at matched timepoints (e.g., 24 vs. 72 hours).
- Pathway Inhibition Profiling: Use flow cytometry to quantify cell cycle phases and annexin V staining for apoptosis in parallel.
- Gene Expression Profiling: Assess transcriptional outputs (e.g., MYC, MCL1) to link molecular effects to phenotypic outcomes .
Q. What strategies mitigate ABC transporter-mediated efflux in in vivo studies with this compound?
- Pharmacokinetic Optimization: Co-administer ABC transporter inhibitors (e.g., elacridar) in preclinical models.
- Dose Escalation Studies: Titrate doses to achieve sustained tumor exposure while monitoring plasma/tissue concentrations.
- Tumor Model Selection: Use patient-derived xenografts (PDXs) with validated CDK12 dependency to enhance translational relevance .
Q. How can off-target effects of this compound, particularly CDK9 inhibition, be dissected experimentally?
- Kinase Profiling Panels: Test against a broad panel of CDKs (e.g., CDK7, CDK13) to confirm selectivity.
- CRISPR Knockout Models: Compare responses in CDK12-KO vs. wild-type cells to isolate CDK12-specific effects.
- Rescue Experiments: Overexpress CDK12 or CDK9 in treated cells to determine which kinase drives observed phenotypes .
Q. What ethical and methodological guidelines are critical for in vivo studies of this compound?
- Ethical Compliance: Follow institutional protocols for tumor burden monitoring and humane endpoints.
- Data Reproducibility: Use standardized protocols for dosing, tumor measurement, and survival analysis.
- Transparency: Report raw data (e.g., tumor volumes, survival curves) and statistical methods (e.g., log-rank tests) to enable replication .
Methodological Notes
- Data Contradictions: Always cross-validate findings using orthogonal assays (e.g., RNAPII ChIP + RNA-seq) and replicate experiments across multiple cell lines .
- Experimental Design: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions and ensure alignment with CDK12 biology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
